![molecular formula C10H16N2O3 B13013008 Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-oxo-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with an oxidizing agent to introduce the oxo group at the 7-position . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of the oxo group to a hydroxyl group.
Substitution: Replacement of functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds .
Applications De Recherche Scientifique
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group at the 7-position may play a crucial role in its reactivity and binding affinity to target molecules. The diazabicycloheptane core provides a rigid framework that can influence the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another bicyclic compound with a similar structure but different ring system.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Features a spirocyclic structure with an oxo group at a different position.
(1S,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: A stereoisomer with a different configuration at the 6-position.
Uniqueness
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of the oxo group at the 7-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-4-6-7(5-12)11-8(6)13/h6-7H,4-5H2,1-3H3,(H,11,13) |
Clé InChI |
KLSNBJMHZRJZSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


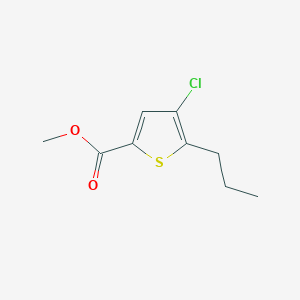
![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
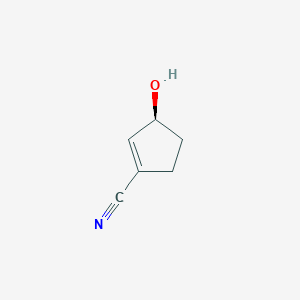
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
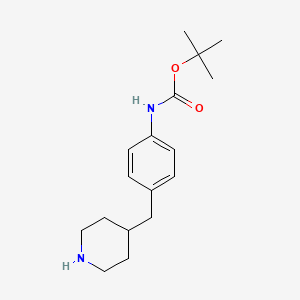
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)

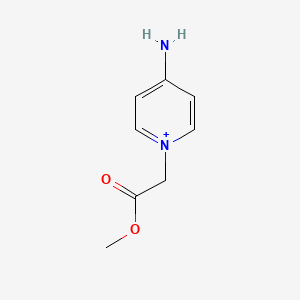
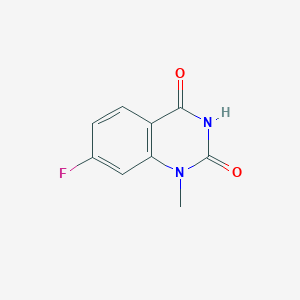
![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
